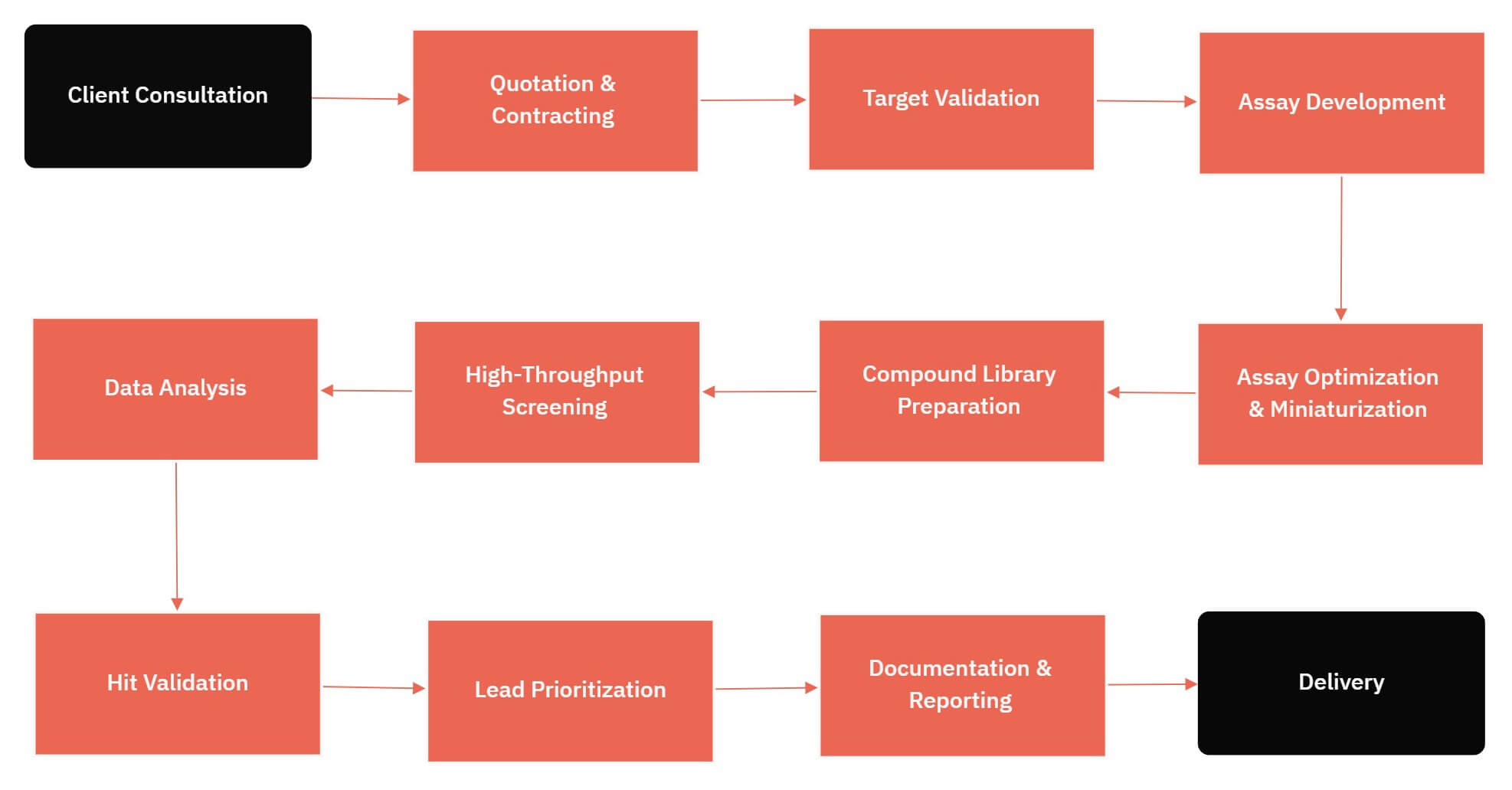High-Throughput Screening and Assays
High-throughput screening technology refers to an experimental method based on molecular and cellular levels, using microplates as experimental tool carriers, using automated operating systems to perform detection processes, and using sensitive and rapid detection instruments to collect samples. Experimental results data and analyzed by computer. It is a technical system that processes experimental data, detects tens of millions of samples at the same time, and supports the operation of the corresponding database. It has the characteristics of trace, fast, sensitive and accurate. In short, a large amount of information can be obtained through experiments, and valuable information can be found from them.
Early on, compound screening was a tedious process that was performed manually and often yielded limited results. Over time, technological advances brought automated systems that laid the groundwork for the development of high-temperature superconductivity.

Principle of high-throughput screening
The foundation of HTS rests on three pillars:
Automation and Robotics: Automated liquid handlers and robotic systems ensure precise, fast and consistent sample processing.
Assay miniaturization: Reducing assay size saves resources and allows simultaneous processing of large numbers of samples.
Parallel processing: Running multiple assays simultaneously can speed up the screening process.
Types of Assays Used in HTS
Cell-based assays: These assays evaluate the effect of compounds on living cells. For example, reporter gene assays monitor gene expression, while cell viability assays determine compound toxicity.
Biochemical Assays: These assays focus on biomolecules. For example, enzyme-linked assays detect the presence of specific enzymes.
Phenotypic assays: Measuring the effect of a compound in terms of observable changes in an organism or cell.
Genomic and Proteomic Assays: Drill down to the molecular level to study DNA or protein interactions.
High-temperature superconducting technology platform
Leading the way are microtiter plates, which hold samples in small wells, and advanced plate readers that detect reactions within those wells. A liquid handling system ensures precise dispensing, while an imaging platform provides detailed visual insight. In addition, flow cytometry can classify and analyze various characteristics of cells in HTS.
Despite its advantages, HTS is not without its challenges. Often due to compound interference, false positives or false negatives may occur. The scalability of the process also adds significantly to the cost.
Data Analysis and Hit Validation
Large volumes of filtered data require organized storage and analysis. Dedicated software simplifies this task by utilizing statistical methods to select potential 'hits'. These hits were then subjected to a secondary screen to confirm their efficacy.
Numerous successful cases prove the value of HTS. For example, HTS has played an important role in drug discovery efforts, uncovering potential treatments for various diseases. Furthermore, in the field of functional genomics, HTS helps to decode gene function, paving the way for target identification and validation.
Future Trends of High Temperature Superconductivity
The future is promising as the integration of artificial intelligence increases the efficiency of data analysis. Additionally, 3D cell culture systems and organ-on-a-chip platforms promise to more accurately replicate human physiological conditions. Personalized medicine may also benefit from HTS, tailoring treatments to individual patients.
It is undeniable that HTS has transformed biomedical research, providing a faster and more efficient route to drug discovery. With continued innovation and technological advancement, HTS is expected to continue to be a cornerstone in the search for new therapeutic solutions.
Large-Scale Screening Capabilities:
With over one million in-house compounds, we enable large-scale screening and more targeted hit discovery programs.
Customizable service:
Customers can use their own compound library or cooperate with the company's team to screen against the company's selected compound library.
CADD Refinement:
We employ computer-aided drug design (CADD) to enhance screen optimization.
Experienced Team:
Our firm has an experienced team with continuous investment in top-tier HTS technology and a proven track record in HTS assay design and execution.
Collaborative Optimization:
The HTS team actively monitors and adjusts projects to ensure studies remain on track and promising hits can be identified quickly.
Flexible Screening:
Our HTS platform supports screening of customer libraries of varying sizes, typically around one million compounds.
High-quality data management:
A robust quality management system (QMS) and assay validation protocols were established utilizing IDBS, Titian and Dotmatics software suites to guarantee accurate and confidential data transfers.
Hit Expansion Services:
We employ computational methods and artificial intelligence to expand active compound libraries, enabling early access to structure-activity relationship (SAR) data.
Additional compound screening:
By examining the active chemical motifs found in the primary HTS, we can further mine its large compound collection for subsequent screening.